Indole-3-carbinol

Übersicht

Beschreibung

Indole-3-carbinol is a naturally occurring compound found in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts . It is a phytochemical that has gained significant attention due to its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties . This compound is classified as a bioactive compound, meaning it can affect biological processes in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indole-3-carbinol can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts reaction, where difluoroacetaldehyde is generated in situ from difluoroacetaldehyde ethyl hemiacetal in the presence of a base or an acid . Another method involves the DDQ-mediated oxidation of the allylic C–H bond/aromatization/hydroxylation at the indolyl carbon using water as the hydroxyl source .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from cruciferous vegetables, where it is produced by the breakdown of the glucosinolate glucobrassicin . This method ensures a natural and sustainable source of the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Indol-3-Carbinol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Indol-3-Carboxaldehyd und anderen Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können es in verschiedene Indol-Derivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen treten an der C-3-Position des Indolrings auf.

Häufige Reagenzien und Bedingungen:

Oxidation: Übliche Oxidationsmittel sind DDQ und andere milde Oxidationsmittel.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Säurekatalysatoren werden häufig für elektrophile Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Indol-3-Carboxaldehyd.

Reduktion: Verschiedene Indol-Derivate.

Substitution: Substituierte Indol-Verbindungen.

Wissenschaftliche Forschungsanwendungen

Cancer Prevention and Treatment

I3C has been extensively studied for its role in cancer prevention. It is particularly noted for its effects on hormone-dependent cancers such as breast and prostate cancer. The mechanisms through which I3C exerts its anticancer effects include:

- Inhibition of Tumor Growth : I3C has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression .

- Regulation of Estrogen Metabolism : It alters estrogen metabolism by promoting the formation of less active estrogen metabolites, potentially reducing the risk of hormone-sensitive cancers .

- Antimutagenic Properties : In vivo studies indicate that I3C may reduce cytogenetic damage induced by known carcinogens .

Table 1: Summary of Cancer Studies Involving this compound

Neuroprotection

Recent studies have highlighted the neuroprotective effects of I3C. For instance, research involving middle cerebral artery occlusion (MCAO) models demonstrated that I3C pretreatment significantly reduced neuronal loss and improved neurological recovery following ischemic injury. The compound was found to decrease apoptotic markers while enhancing anti-apoptotic protein expression .

Table 2: Neuroprotective Effects of this compound

| Study Type | Model | Findings |

|---|---|---|

| In vivo | MCAO Rat Model | Prevents cerebral infarction and reduces apoptosis |

| Cell Culture | HAPI Microglial Cells | Decreases inflammatory markers post-hypoxia |

Metabolic Disorders

I3C has shown potential in addressing metabolic disorders such as obesity and insulin resistance. Studies suggest that it may enhance glucose metabolism and reduce fat accumulation through modulation of signaling pathways related to energy homeostasis .

Table 3: Effects of this compound on Metabolic Disorders

| Study Type | Condition | Findings |

|---|---|---|

| Animal Studies | Obesity | Reduces body weight gain and fat mass |

| Clinical Trials | Insulin Resistance | Improves insulin sensitivity in preliminary trials |

Case Studies

Several clinical trials have explored the efficacy of I3C in various health conditions:

- Breast Cancer Prevention : A randomized controlled trial investigated the effects of I3C supplementation on estrogen metabolism in premenopausal women, revealing favorable changes in urinary estrogen profiles associated with decreased breast cancer risk .

- Cervical Dysplasia : A pilot study indicated that I3C might be beneficial for women with cervical intraepithelial neoplasia, showing improvements in lesion regression rates after treatment with I3C supplements .

Wirkmechanismus

Indole-3-carbinol works by promoting the breakdown of estrogen into less potent forms, thereby reducing the overall estrogenic load in the body . This mechanism makes it particularly interesting for individuals concerned with hormone-related conditions. It also induces phase I and phase II enzymes that metabolize carcinogens, including estrogens . Additionally, it enhances DNA repair and induces both G1 cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

3,3′-Diindolylmethane: Another bioactive compound found in cruciferous vegetables, known for its anti-cancer properties.

Indole-3-acetonitrile: A derivative of indole-3-carbinol with potential therapeutic applications.

Indole-3-carboxaldehyde: An oxidation product of this compound.

Uniqueness: this compound is unique due to its ability to modulate estrogen metabolism and its potential anti-cancer properties . Its diverse range of biological activities and applications in various fields make it a compound of significant interest.

Biologische Aktivität

Indole-3-carbinol (I3C) is a phytochemical derived from cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage. Extensive research has been conducted to explore its biological activities, particularly in cancer prevention and treatment, anti-inflammatory effects, and other health benefits. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with I3C.

Antitumor Activity

I3C has been extensively studied for its antitumor properties . Research indicates that I3C inhibits cell proliferation, induces apoptosis, and promotes cell cycle arrest in various cancer cell lines. Notably, it has shown efficacy against breast, prostate, and colorectal cancers.

- Mechanisms of Action :

- Cell Cycle Arrest : I3C induces G1 phase arrest in cancer cells, which is critical for preventing tumor growth .

- Apoptosis Induction : It triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Inhibition of Oncogenes : I3C downregulates the expression of oncogenes such as c-MYC and enhances the activity of tumor suppressor genes .

Case Studies

- A study on human breast cancer cells demonstrated that I3C significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

- Clinical trials have shown that I3C can modulate estrogen metabolism, potentially reducing the risk of estrogen-related cancers .

Anti-Inflammatory Activity

I3C exhibits significant anti-inflammatory effects , which are crucial for its role in cancer prevention. It has been shown to inhibit the expression of inflammatory cytokines and enzymes involved in the inflammatory response.

- Key Findings :

Antiviral and Antimicrobial Activities

Emerging research suggests that I3C may possess antiviral and antimicrobial properties .

- Antiviral Effects : Preliminary studies indicate that I3C may inhibit the replication of certain viruses, including human papillomavirus (HPV), which is linked to cervical cancer .

- Antimicrobial Activity : I3C has demonstrated activity against various bacterial strains, suggesting its potential as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant properties of I3C contribute to its protective effects against oxidative stress, which is implicated in cancer development.

- Mechanisms :

Summary Table of Biological Activities

Eigenschaften

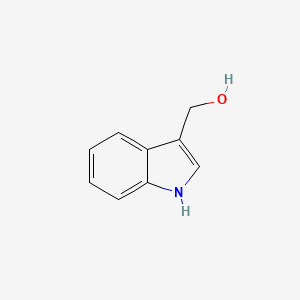

IUPAC Name |

1H-indol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYPNXXAYMYVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031458 | |

| Record name | Indole-3-carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-carbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260065 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

700-06-1 | |

| Record name | Indole-3-carbinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-carbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carbinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Indolemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxymethylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-CARBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C11E72455F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-carbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 °C | |

| Record name | Indole-3-carbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Indole-3-carbinol impact cancer cells?

A1: this compound exhibits antitumor effects through various mechanisms. It can suppress the activity of Nuclear Factor-kappaB (NF-κB) [], a protein complex that regulates DNA transcription and is involved in cellular responses to stimuli like stress, cytokines, and free radicals. By inhibiting NF-κB, this compound can downregulate the expression of genes involved in apoptosis, proliferation, and metastasis [].

Q2: What is the role of this compound in auxin signaling?

A2: Research suggests that this compound can act as an auxin antagonist in plant roots []. It has been shown to inhibit root elongation in Arabidopsis thaliana by interfering with auxin activity in the root meristem []. This suggests a potential role for this compound in regulating plant growth and development.

Q3: How does this compound affect estrogen metabolism?

A3: this compound has been shown to alter estrogen metabolism in both pre- and post-menopausal women []. Specifically, it promotes the C-2 hydroxylation pathway of estrogen metabolism, leading to an increase in 2-hydroxyestrone (2-OHE) and a decrease in 16α-hydroxyestrone (16α-OHE) []. This shift towards 2-OHE is considered beneficial as it is associated with a lower risk of estrogen-related cancers [].

Q4: Can this compound enhance the effects of other anticancer agents?

A4: Studies indicate that this compound can potentiate the apoptotic effects of cytokines and chemotherapeutic agents in myeloid and leukemia cells []. This suggests that it may have synergistic effects when combined with other anticancer therapies.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, several studies have investigated the spectroscopic characteristics of this compound using techniques like Fourier-transform infrared (FT-IR) spectroscopy, FT-Raman spectroscopy, and UV-Vis spectroscopy []. These studies provide valuable insights into the vibrational frequencies, electronic transitions, and structural features of the molecule.

Q7: How does the structure of this compound relate to its biological activities?

A7: The presence of specific functional groups in this compound contributes to its diverse biological activities. For instance, the indole ring is crucial for its interaction with various enzymes and receptors [, ]. Modifications to the indole ring or the side chain could potentially alter its binding affinity and modify its pharmacological effects [, ]. Further SAR studies are necessary to elucidate the specific structural features responsible for its individual activities.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Researchers have employed various cell lines to investigate the effects of this compound in vitro. These include human breast cancer cell lines (MCF7, T47D) [], human colon cancer cell lines (HCT116) [], human myeloid and leukemia cell lines [], and human lung cancer cell lines (A549) []. These studies provide valuable insights into the compound's antiproliferative, pro-apoptotic, and anti-metastatic potential against different cancer types.

Q9: What are the findings from in vivo studies on this compound's anticancer activity?

A9: In vivo studies utilizing animal models have demonstrated the anticancer potential of this compound. For instance, it has been shown to inhibit tumor growth and metastasis in models of breast cancer [, ], prostate cancer [], and colorectal cancer []. These findings further strengthen the evidence for its potential therapeutic application in cancer treatment.

Q10: How is this compound typically quantified in biological samples?

A11: Various analytical techniques have been employed to quantify this compound in biological samples. These include high-performance liquid chromatography (HPLC) coupled with different detectors, such as ultraviolet (UV) detectors [], mass spectrometry (MS) detectors [], and tandem mass spectrometry (MS/MS) detectors [].

Q11: Are there any specific challenges associated with analyzing this compound?

A12: The inherent instability of this compound, particularly in acidic environments, poses a significant challenge for its analysis []. It tends to degrade rapidly, forming various oligomeric products, including 3,3'-diindolylmethane (DIM) []. Therefore, analytical methods must be carefully optimized to minimize degradation and ensure accurate quantification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.